5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
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Overview
Description
5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a useful research compound. Its molecular formula is C8H14N4S and its molecular weight is 198.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold, due to sp3-hybridization, allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine derivatives, including those related to thiadiazoles, have been found to exhibit selectivity towards biological targets, offering a promising avenue for novel bioactive molecules. This versatility stems from the ability to manipulate steric factors and the stereogenicity of carbons within the pyrrolidine ring, which can lead to differing biological profiles of drug candidates based on their binding modes to enantioselective proteins (Li Petri et al., 2021).
Antimicrobial Activity of Thiadiazole Derivatives
Thiadiazoles, especially those with specific substituents like 5-(2-pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine, have been extensively studied for their significant biological activities, including antimicrobial effects. These compounds serve as heterocyclic compounds with a five-member ring incorporating nitrogen and sulfur atoms, showcasing a broad spectrum of biological activities. Their antimicrobial efficacy, among other pharmacological properties, makes them valuable for therapeutic applications. The structural versatility of thiadiazoles allows for the development of compounds with enhanced efficacy and safety profiles (Alam, 2018).
Heterocyclic Compounds in Organic Synthesis
The synthesis of five-membered azaheterocyclic systems, including thiadiazoles, underlines the importance of these compounds in both organic synthesis and medicinal chemistry. Microwave-assisted synthesis has emerged as a powerful method for preparing such heterocycles, offering advantages like reduced reaction times and improved yields. These methodologies underscore the utility of this compound and related compounds in developing new pharmaceuticals and in organic synthesis, highlighting the intersection of chemistry and biology for therapeutic advancements (Sakhuja et al., 2012).
Future Directions
The future directions for research on “5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine” are not clear from the available information. This compound could potentially be explored in various fields, such as medicinal chemistry, due to the biological activity of some 1,3,4-thiadiazol derivatives .
Properties
IUPAC Name |
5-(2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)3-6-12-4-1-2-5-12/h1-6H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKZCBMXVDBJOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390326 |
Source
|
Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14069-13-7 |
Source
|
Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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